![molecular formula C7H11N3 B3136269 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine CAS No. 41358-95-6](/img/structure/B3136269.png)
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Overview
Description
“4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their wide range of chemical and biological properties . The synthesis of “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve the reaction of α-halo ketones with guanidine salts, or lithiation of imidazoles and subsequent quenching with an electrophilic source of azide and subsequent hydrogenolysis to yield the 2-aminoimidazole functionality .Molecular Structure Analysis
The molecular structure of “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” consists of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Scientific Research Applications
Corrosion Inhibition
Imidazoline derivatives, closely related to "4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine," are widely recognized for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring and a hydrophobic tail, facilitates strong adsorption onto metal surfaces, making them particularly attractive for research into enhancing corrosion inhibition in the petroleum industry (Sriplai & Sombatmankhong, 2023).
Immune Response Modification
Imiquimod and its analogues, another class of compounds structurally akin to "4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine," have been identified as novel immune response modifiers. They exhibit no inherent antiviral or antiproliferative activity in vitro; however, their ability to induce cytokine production in vivo positions them as potential agents for treating various skin disorders (Syed, 2001).
Antitumor Activity
Research on imidazole derivatives, including compounds similar to "4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine," has revealed their potential as antitumor agents. Various derivatives have undergone preclinical testing, suggesting their utility in developing new anticancer drugs and exploring different biological properties (Iradyan et al., 2009).
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles, such as imidazoles, is of significant interest due to their presence in many biologically active compounds. Research has focused on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, highlighting the potential for sustainable and efficient synthesis methods (Kantam et al., 2013).
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGHVQOUVYCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)
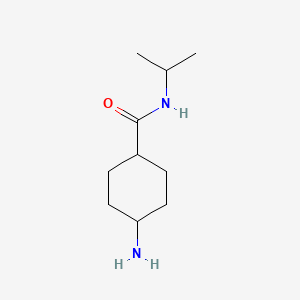
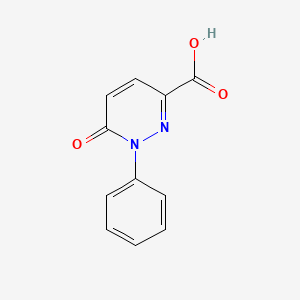


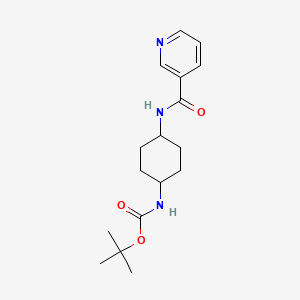
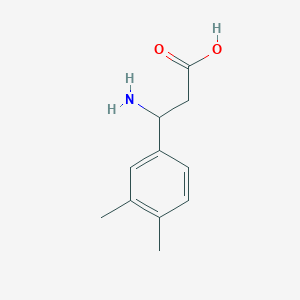
![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)
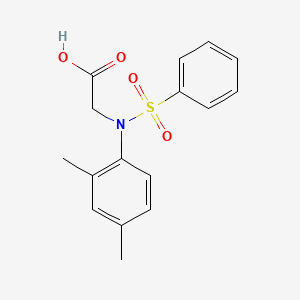

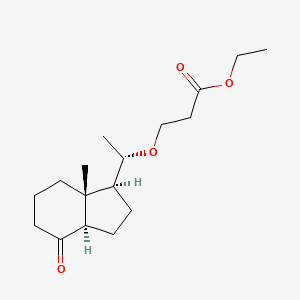

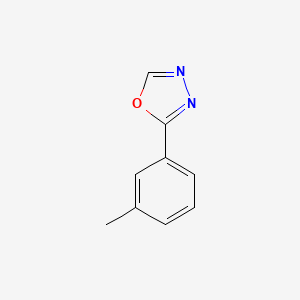
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)